4-(Methylsulfonylamino)phenylboronic acid
Overview
Description
4-(Methylsulfonylamino)phenylboronic acid is a chemical compound used as a reagent for various reactions . It has been used in sequential Suzuki cross-coupling reactions and copper-catalyzed oxidative trifluoromethylthiolation of aryl boronic acids . It is also used in the preparation of potent and selective inhibitors of IKK-β, inhibitors for the treatment of osteoporosis, inhibitors of human farnesyl pyrophosphate synthase, and Suzuki-type Pd (0) coupling reactions in the synthesis of 2-arylpurines as Cdk inhibitors .
Molecular Structure Analysis
The molecular formula of 4-(Methylsulfonylamino)phenylboronic acid is C7H10BNO4S . It has an average mass of 215.035 Da and a mono-isotopic mass of 215.042358 Da .Chemical Reactions Analysis
4-(Methylsulfonylamino)phenylboronic acid is used as a reagent in various chemical reactions. It is particularly used in sequential Suzuki cross-coupling reactions and copper-catalyzed oxidative trifluoromethylthiolation of aryl boronic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(Methylsulfonylamino)phenylboronic acid include a density of 1.4±0.1 g/cm3, boiling point of 421.8±55.0 °C at 760 mmHg, and a molar refractivity of 50.4±0.4 cm3 . It has 5 H bond acceptors, 3 H bond donors, and 3 freely rotating bonds .Scientific Research Applications
1. Enrichment of cis-diol containing molecules
- Application Summary: Phenylboronic acid (PBA)-functionalized polymers are used for the enrichment of cis-diol containing molecules. These materials are gaining attention in the fields of separation, sensing, imaging, diagnostic, and drug delivery .
- Methods of Application: The PBA-functionalized polymers are synthesized in DMSO by a one-pot polymerization approach using N,N’ -methylbisacrylamide (MBAA) as the crosslinker .
- Results: The PBA-MBAA particles synthesized in DMSO showed a high binding affinity with dissociation constants of 2.0×10 –4 M and 9.8×10 –5 M to adenosine and catechol, respectively, and a relatively high binding capacity (46±1 μmol/g for adenosine and 166±12 μmol/g for catechol) .
2. Gene/Drug Delivery
- Application Summary: Phenylboronic acid (PBA)-decorated nanoparticles are used for gene/drug delivery by targeting cell surface glycans .
- Methods of Application: The PBA-decorated nanoparticles connect to cancer cells specifically, enabling them to target and deliver the cargo to cancer cells .
- Results: According to recent reports, these nanoparticles efficiently transfer genes to the intended location due to their strong affinity for sialic acid (SA), which is typically overexpressed in cancerous cells .
3. Sequential Suzuki Cross-Coupling Reactions
- Application Summary: 4-(Methanesulfonyl)phenylboronic acid is used as a reagent for sequential Suzuki cross-coupling reactions .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
4. Sensing Applications
- Application Summary: Boronic acids, including 4-(Methylsulfonylamino)phenylboronic acid, are increasingly utilized in diverse areas of research, including their utility in various sensing applications. The sensing applications can be homogeneous assays or heterogeneous detection .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
5. Electrophoresis of Glycated Molecules
- Application Summary: Boronic acids are used for electrophoresis of glycated molecules. They are also employed as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
6. Copper-Catalyzed Oxidative Trifluoromethylthiolation of Aryl Boronic Acids
- Application Summary: 4-(Methanesulfonyl)phenylboronic acid may be used as a reagent for copper-catalyzed oxidative trifluoromethylthiolation of aryl boronic acids .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
4. Sensing Applications
- Application Summary: Boronic acids, including 4-(Methylsulfonylamino)phenylboronic acid, are increasingly utilized in diverse areas of research, including their utility in various sensing applications. The sensing applications can be homogeneous assays or heterogeneous detection .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
5. Electrophoresis of Glycated Molecules
- Application Summary: Boronic acids are used for electrophoresis of glycated molecules. They are also employed as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
6. Copper-Catalyzed Oxidative Trifluoromethylthiolation of Aryl Boronic Acids
- Application Summary: 4-(Methanesulfonyl)phenylboronic acid may be used as a reagent for copper-catalyzed oxidative trifluoromethylthiolation of aryl boronic acids .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
Safety And Hazards
4-(Methylsulfonylamino)phenylboronic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid ingestion and inhalation, and to use personal protective equipment when handling this chemical .
properties
IUPAC Name |
[4-(methanesulfonamido)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO4S/c1-14(12,13)9-7-4-2-6(3-5-7)8(10)11/h2-5,9-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVJJEADFLTFCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)NS(=O)(=O)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378536 | |
Record name | {4-[(Methanesulfonyl)amino]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylsulfonylamino)phenylboronic acid | |
CAS RN |
380430-57-9 | |
Record name | [4-(Methylsulfonamido)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=380430-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {4-[(Methanesulfonyl)amino]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-methanesulfonamidophenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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